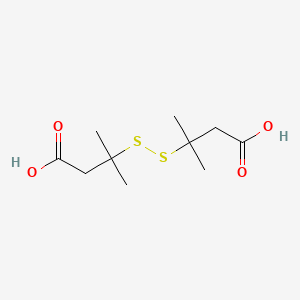
3,3'-Disulfanediylbis(3-methylbutanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis(3-methylbutanoic acid) is an organic compound characterized by the presence of two disulfide bonds and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(3-methylbutanoic acid) typically involves the formation of disulfide bonds between two molecules of 3-methylbutanoic acid derivatives. One common method is the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(3-methylbutanoic acid) may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis(3-methylbutanoic acid) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be further oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiol groups using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Esterification Reagents: Alcohols, acid catalysts.
Amidation Reagents: Amines, coupling agents like EDCI or DCC.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Esterification: Esters of 3,3’-Disulfanediylbis(3-methylbutanoic acid).
Amidation: Amides of 3,3’-Disulfanediylbis(3-methylbutanoic acid).
科学研究应用
3,3’-Disulfanediylbis(3-methylbutanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its disulfide bonds make it useful in studying redox reactions and disulfide exchange processes.
Biology: Employed in the study of protein folding and stability due to its ability to form disulfide bonds, which are crucial in protein structure.
Industry: Used in the production of polymers and materials that benefit from the stability and reactivity of disulfide bonds.
作用机制
The mechanism of action of 3,3’-Disulfanediylbis(3-methylbutanoic acid) involves its ability to form and break disulfide bonds. This property is essential in redox biology and chemistry, where disulfide bonds play a critical role in maintaining the structure and function of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes.
相似化合物的比较
Similar Compounds
3,3’-Disulfanediylbis(2-methylpropanoic acid): Similar structure but with a different alkyl chain length.
3-Methylbutanoic acid: Lacks the disulfide bonds, making it less reactive in redox processes.
3,3’-Disulfanediylbis(propan-1-ol): Contains hydroxyl groups instead of carboxylic acid groups.
Uniqueness
3,3’-Disulfanediylbis(3-methylbutanoic acid) is unique due to its specific combination of disulfide bonds and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
995-93-7 |
|---|---|
分子式 |
C10H18O4S2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
3-[(1-carboxy-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18O4S2/c1-9(2,5-7(11)12)15-16-10(3,4)6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
InChI 键 |
FNPSTNYGTLQCHP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)SSC(C)(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


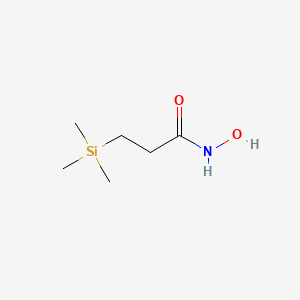
![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)
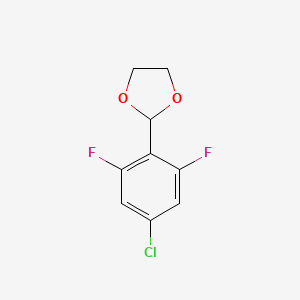
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)

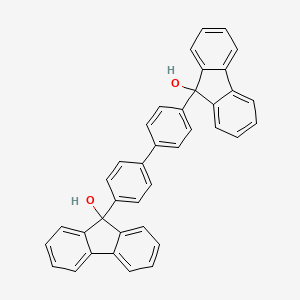
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)
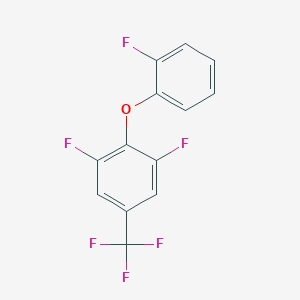

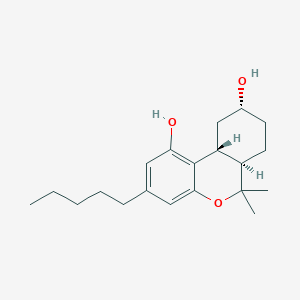
![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)

